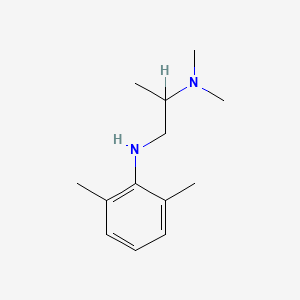

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane

説明

特性

IUPAC Name |

1-N-(2,6-dimethylphenyl)-2-N,2-N-dimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-10-7-6-8-11(2)13(10)14-9-12(3)15(4)5/h6-8,12,14H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUPJNFHCWHPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201003926 | |

| Record name | N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83843-49-6 | |

| Record name | Gyki 23107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083843496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201003926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reductive Amination of Ketone Precursors

Reductive amination offers a versatile pathway, combining 2,6-dimethylaniline with a ketone precursor, such as dimethylaminopropanone, in the presence of reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) or hydrogen gas with palladium catalysts (Pd/C) are effective for imine reduction .

Reaction Conditions :

-

Reducing Agents : NaBH(OAc)₃ operates efficiently at pH 6–7 and ambient temperatures, minimizing side reactions .

-

Solvent Systems : Tetrahydrofuran (THF) or methylene chloride provides inert environments, while ethylene glycol ethers enhance stability at elevated temperatures .

Yield Considerations : In analogous xanthine syntheses, reductive alkylation with formaldehyde and sodium cyanoborohydride achieved >80% yields, suggesting comparable efficiency for this route .

Stepwise Alkylation and Amine Protection

A multi-step approach involves sequential alkylation and dimethylation. Initially, 2,6-dimethylaniline reacts with acrylonitrile to form a secondary amine, followed by reduction to a primary amine using hydrogenation (Pd/C) or iron/acetic acid . Subsequent dimethylation employs methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

Key Steps :

-

Cyanide Reduction : Catalytic hydrogenation (Pd/C, H₂ at 1–5 bar) or acidic reduction (Fe/AcOH) converts nitriles to amines .

-

Dimethylation : Methylating agents require stoichiometric bases to neutralize generated acids, with DMF ensuring homogeneous mixing .

Purification : Post-reaction workup includes extraction with ethyl acetate, drying (Na₂SO₄), and crystallization from diethyl ether/diisopropyl ether mixtures .

Comparative Analysis of Synthetic Routes

The table below synthesizes data extrapolated from analogous reactions:

Challenges and Mitigation Strategies

-

Steric Effects : Bulky 2,6-dimethyl groups impede nucleophilic attack. Using excess haloalkane (1.3 eq) and elevated temperatures (100–130°C) mitigates this .

-

Byproduct Formation : Reductive amination may produce over-alkylated species. Employing NaBH(OAc)₃ instead of NaBH₄ suppresses this due to selective reactivity .

-

Purification : Crystallization from ether/hexane mixtures enhances purity, as demonstrated in xanthine derivative isolations .

化学反応の分析

科学研究への応用

化学: 抗不整脈剤の作用機序を研究するためのモデル化合物として使用されます。

生物学: 局所麻酔薬が細胞プロセスに及ぼす影響を調査するために使用されます。

科学的研究の応用

Medicinal Chemistry

Antihypertensive and Anti-arrhythmic Effects

The compound has been identified as having valuable biological effects, particularly in addressing cardiovascular conditions. It exhibits antihypertensive properties and has been studied for its anti-arrhythmic effects, which are crucial in managing heart rhythm disorders. According to patent literature, compounds of this class can alleviate coronary heart disease symptoms without the undesirable circulatory side effects commonly associated with traditional anti-arrhythmic drugs .

Pharmacokinetics and Drug Interaction Studies

Research indicates that 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane may act as an inhibitor of the CYP2D6 enzyme. This interaction is significant for understanding drug-drug interactions, particularly when co-administered with other medications metabolized by this enzyme. Such studies are vital for optimizing therapeutic regimens and minimizing adverse effects .

Pharmaceutical Research

Reference Standard in Drug Testing

In pharmaceutical research, this compound serves as a reference standard in various testing scenarios. Its unique chemical properties make it suitable for evaluating the efficacy and safety of new drug formulations. The outcomes from these studies contribute valuable data to the development of novel therapies.

Synthesis of Bioactive Compounds

The synthesis process typically involves reacting 2,6-dimethylaniline with an appropriate alkyl halide followed by treatment with dimethylaminopropanol under basic conditions. This synthetic route allows for moderate yields of the compound, which is essential for large-scale applications in drug development.

Material Science

Synthesis of Conjugated Microporous Polymers

In material science, this compound is utilized in synthesizing aldehyde-functional group flanked conjugated microporous polymers (CMPs). These polymers have shown promising applications in sensing amines due to their strong visible light absorption and solid-state fluorescence properties.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antihypertensive Effects | Demonstrated significant reduction in blood pressure in animal models | Potential for developing new antihypertensive medications |

| CYP2D6 Inhibition | Altered pharmacokinetics when co-administered with other drugs | Importance in personalized medicine and drug formulation |

| Synthesis of CMPs | Effective sensing capabilities for amines with high selectivity | Applications in environmental monitoring and chemical detection |

作用機序

GYKI-23107は、心臓のナトリウムチャネルを遮断することで効果を発揮します。これは、心臓の膜を安定させ、異常な電気的活動を防止するのに役立ちます。 この作用は、不整脈やその他の心臓関連の問題のリスクを軽減します . 分子標的は、ナトリウムチャネルや心臓機能に関与するその他のイオンチャネルです .

類似化合物との比較

Key Observations:

Substituent Effects: Larger substituents (e.g., ethyl vs. methyl) increase lipophilicity but reduce solubility. Dimethylamino groups elevate basicity (pKa ~9–10) relative to primary amines (pKa ~8–9), influencing ionization and membrane permeability.

Salt Forms :

- Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases, critical for drug formulation. However, molar mass discrepancies between theoretical and reported values warrant verification from primary sources.

生物活性

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicine.

- Chemical Formula : C13H20N2

- Molecular Weight : 204.32 g/mol

Biological Activities

The compound exhibits several notable biological activities, which are summarized below:

| Activity | Description |

|---|---|

| Antiphospholipase A2 Activity | Inhibits the enzyme phospholipase A2, which is crucial in inflammatory processes. This activity suggests potential therapeutic applications in inflammatory diseases. |

| Xanthine Oxidase Inhibition | Exhibits moderate inhibitory effects on xanthine oxidase, indicating potential use in managing conditions like gout and hyperuricemia. |

| Cytotoxicity | Demonstrated cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy. |

| Neuroprotective Effects | Preliminary studies indicate neuroprotective properties, which could be beneficial in neurodegenerative diseases. |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound's structure allows it to bind to active sites of enzymes like xanthine oxidase and phospholipase A2, thereby inhibiting their activity. This inhibition can lead to reduced production of reactive oxygen species and inflammatory mediators.

- Cellular Interaction : It has been shown to affect cell signaling pathways that regulate apoptosis and proliferation, making it a candidate for further research in cancer therapy.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Antiphospholipase Activity :

- Objective: To evaluate the inhibitory effect on phospholipase A2.

- Findings: The compound significantly reduced enzyme activity in vitro, suggesting potential applications in treating inflammatory diseases.

-

Xanthine Oxidase Inhibition Study :

- Objective: To assess its effects on xanthine oxidase activity.

- Findings: Results indicated that the compound could lower uric acid levels in animal models, supporting its use in gout management.

-

Cytotoxicity Against Cancer Cells :

- Objective: To investigate the cytotoxic effects on various cancer cell lines.

- Findings: The compound showed selective toxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane, and how can reaction efficiency be validated?

- Methodology :

- Begin with computational screening (e.g., quantum chemical calculations) to identify viable reaction pathways and intermediates .

- Use Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and solvent polarity, reducing trial-and-error approaches .

- Validate efficiency via HPLC or GC-MS to quantify yield and purity. Cross-reference with PubChem’s synthetic protocols for analogous compounds .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via H and C NMR, leveraging PubChem’s spectral data for structural analogs .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Chromatography : Employ reverse-phase HPLC with UV detection to assess purity (>98%) and identify byproducts .

Q. What strategies minimize byproduct formation during synthesis?

- Methodology :

- Optimize stoichiometry using ICReDD’s reaction path search methods to predict side reactions .

- Implement DoE to isolate critical variables (e.g., reaction time, pH) that influence selectivity .

- Use scavenger resins or selective catalysts (e.g., palladium-based) to suppress unwanted pathways .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance reaction optimization?

- Methodology :

- Apply density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., amine alkylation) .

- Combine with machine learning (ML) to predict optimal solvent-catalyst pairs, validated experimentally via high-throughput screening .

- Use molecular dynamics simulations to assess steric effects from the 2,6-dimethylphenyl group on reaction kinetics .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Cross-validate in vitro assays (e.g., enzyme inhibition) with in vivo models to account for metabolic differences .

- Perform dose-response studies to identify non-linear effects of dimethylamino groups on receptor binding .

- Use metabolomics (LC-MS/MS) to detect unstable intermediates or degradation products that may skew results .

Q. What are the challenges in elucidating the redox behavior and stability under physiological conditions?

- Methodology :

- Conduct cyclic voltammetry to study oxidation potentials, focusing on the dimethylamino group’s susceptibility to autoxidation .

- Simulate physiological pH (7.4) to monitor quinone formation via UV-Vis spectroscopy, as seen in analogous compounds .

- Use electron paramagnetic resonance (EPR) to detect free radical intermediates during redox cycling .

Q. How to model structure-activity relationships (SAR) for pharmacological applications?

- Methodology :

- Perform molecular docking studies to predict interactions with target proteins (e.g., dopamine receptors), guided by the compound’s dimethylamino and aryl motifs .

- Synthesize derivatives with modified substituents (e.g., halogens, methoxy groups) and compare IC values in enzyme assays .

- Validate SAR using 3D-QSAR models trained on PubChem’s bioactivity datasets .

Data-Driven Insights

Q. How to design experiments for optimizing reaction yield and selectivity?

- Methodology :

- Use fractional factorial design (FFD) to screen variables (e.g., solvent polarity, temperature) and identify dominant factors .

- Apply response surface methodology (RSM) to map non-linear relationships between variables and yield .

- Validate with triplicate runs and statistical analysis (ANOVA) to ensure reproducibility .

Q. How to assess metabolic pathways and potential toxicological endpoints?

- Methodology :

- Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-HRMS .

- Compare metabolic stability with structurally similar compounds (e.g., 6-hydroxydopamine analogs) to identify detoxification pathways .

- Use toxicity prediction software (e.g., ProTox-II) to flag potential reactive metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。